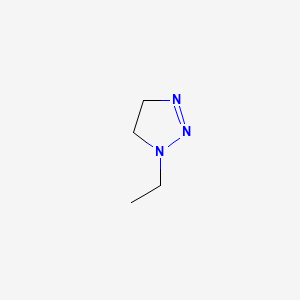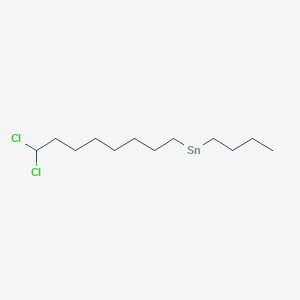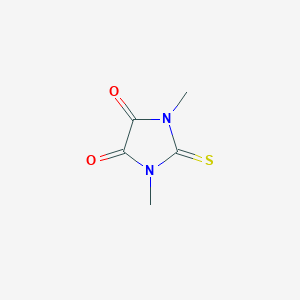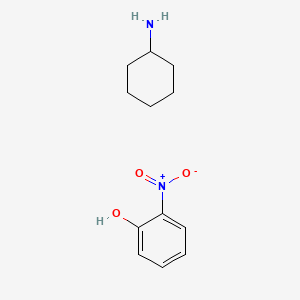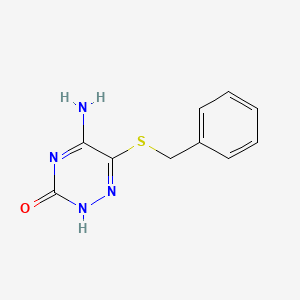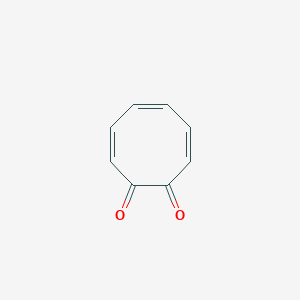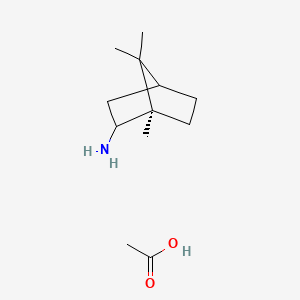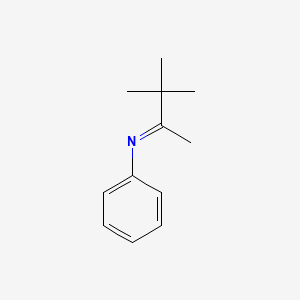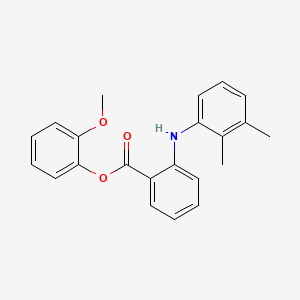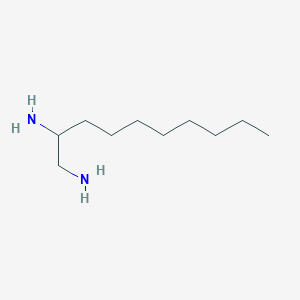
1,2-Decanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Decanediamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
1,2-Decanediamine can be synthesized through several methods. One common approach involves the reaction of decane with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the formation of the diamine. Another method involves the reduction of decanedinitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .
Industrial production of this compound often involves the use of sebacic acid as a starting material. Sebacic acid is first converted to diammonium sebacate by reacting with ammonia. This intermediate is then dehydrated to form dinitrile octamethylene dicyanide, which is subsequently reduced to this compound .
Analyse Des Réactions Chimiques
1,2-Decanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: Reduction reactions can convert nitriles back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imides, or other derivatives.
Polymerization: This compound can be used as a monomer in the synthesis of polyamides and other polymers.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Decanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyamides and polyurethanes.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules.
Industry: this compound is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,2-decanediamine involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups can form stable complexes with metal ions, proteins, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various effects .
In polymerization reactions, this compound acts as a monomer, forming long chains through the formation of amide bonds. This process involves the reaction of the amine groups with carboxylic acids or other reactive groups, resulting in the formation of polyamides or other polymers .
Comparaison Avec Des Composés Similaires
1,2-Decanediamine can be compared with other similar compounds, such as:
1,10-Decanediamine: This compound has a similar structure but with the amine groups located at the ends of the decane chain.
1,8-Octanediamine: This compound has a shorter carbon chain and is used in the synthesis of polyamides and other polymers.
1,6-Hexanediamine: With an even shorter carbon chain, this compound is commonly used in the production of nylon and other polyamides.
This compound is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form hydrogen bonds and interact with different molecular targets makes it valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
13880-30-3 |
|---|---|
Formule moléculaire |
C10H24N2 |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
decane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9,11-12H2,1H3 |
Clé InChI |
ZTEKCBPGTUUQOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
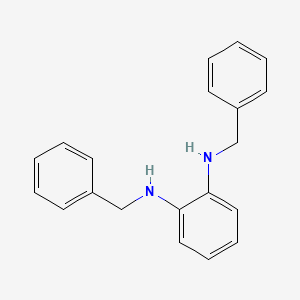
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
